Superior Peroxidase Inhibition: ADTBP Demonstrates Lowest Kᵢ Among Aminophenols
In a direct head-to-head comparison of aminophenol inhibitors of horseradish peroxidase (HRP), the analog 2-amino-4,6-di-tert-butylphenol (ADTBP), which contains a tert-butyl group at the 6-position analogous to the target compound, exhibited the highest potency among the series [1]. The inhibition constant (Kᵢ) for ADTBP was 36 µM, making it more efficient than 2-amino-4-tert-butylphenol (ATBP), o-aminophenol (AP), and 4-tert-butylpyrocatechol (TBP). This superior performance is attributed to the enhanced steric hindrance and electronic effects from the dual tert-butyl substitution, a feature shared by the target 2-amino-6-tert-butylphenol.
| Evidence Dimension | Inhibition Constant (Kᵢ) against Horseradish Peroxidase (HRP) |
|---|---|
| Target Compound Data | Not measured directly; closest analog ADTBP (2-amino-4,6-di-tert-butylphenol) has Kᵢ = 36 µM |
| Comparator Or Baseline | 2-amino-4-tert-butylphenol (ATBP): Kᵢ > 36 µM; o-aminophenol (AP): Kᵢ > ATBP; 4-tert-butylpyrocatechol (TBP): Kᵢ > AP |
| Quantified Difference | ADTBP (Kᵢ = 36 µM) is the most efficient inhibitor, with the antiradical efficiency ranking being ADTBP > ATBP > AP > TBP. |
| Conditions | 0.015 M phosphate citrate buffer, pH 6.0, at 20°C using horseradish peroxidase and 3,3′,5,5′-tetramethylbenzidine (TMB) as substrate. |
Why This Matters
This ranking demonstrates that a tert-butyl group at the 6-position (as in the target compound) is a critical structural determinant for high-affinity enzyme inhibition, providing a quantitative basis for selecting this scaffold over simpler aminophenols for studies involving peroxidases or related oxidative enzymes.
- [1] Naumchik, I. V., Karasyova, E. I., Metelitza, D. I., Edimecheva, I. P., Sorokin, V. L., & Shadyro, O. I. (2005). Inhibition of peroxidase-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine by aminophenols. Biochemistry (Moscow), 70(3), 322–329. View Source
